2-chloro-5-methylphenyl 2,4-dinitrobenzoate
Overview
Description
2-chloro-5-methylphenyl 2,4-dinitrobenzoate is an organic compound with the molecular formula C14H9ClN2O6 It is a derivative of benzoic acid and is characterized by the presence of chloro, methyl, and dinitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-methylphenyl 2,4-dinitrobenzoate typically involves the esterification of 2,4-dinitrobenzoic acid with 2-chloro-5-methylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-methylphenyl 2,4-dinitrobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon or platinum oxide, and reducing agents like lithium aluminum hydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenyl derivatives.
Reduction: Formation of 2-chloro-5-methylphenyl 2,4-diaminobenzoate.
Hydrolysis: Formation of 2-chloro-5-methylphenol and 2,4-dinitrobenzoic acid.
Scientific Research Applications
2-chloro-5-methylphenyl 2,4-dinitrobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-5-methylphenyl 2,4-dinitrobenzoate involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro and methyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-5-methylphenol
- 2-chloro-5-methylbenzene-1,4-diamine
- 2-chloro-5-methylbenzoic acid
Uniqueness
2-chloro-5-methylphenyl 2,4-dinitrobenzoate is unique due to the presence of both chloro and dinitro functional groups, which impart distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications in synthesis and research due to its multifunctional nature .
Properties
IUPAC Name |
(2-chloro-5-methylphenyl) 2,4-dinitrobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O6/c1-8-2-5-11(15)13(6-8)23-14(18)10-4-3-9(16(19)20)7-12(10)17(21)22/h2-7H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJQZBZDWFZGNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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